2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .
Mode of Action
Biochemical Pathways
It’s worth noting that benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
It’s known that some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-4-methylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine in a solvent like chloroform . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the benzothiazole ring.
Scientific Research Applications
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiobenzamide
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzylamine
Uniqueness
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-5-4-8-12-13(9)17-15(20-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJBYJQVCWDSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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